Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate
CAS No.: 28831-25-6
Cat. No.: VC5162538
Molecular Formula: C18H16N2O3S
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28831-25-6 |
|---|---|
| Molecular Formula | C18H16N2O3S |
| Molecular Weight | 340.4 |
| IUPAC Name | methyl 2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
| Standard InChI | InChI=1S/C18H16N2O3S/c1-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)19-18(20)24-11-16(21)23-2/h3-10H,11H2,1-2H3 |
| Standard InChI Key | FKJKSILMIHNWTP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Quinazolinone Architecture
The compound features a quinazolin-4(3H)-one core, a bicyclic system comprising a benzene ring fused to a pyrimidin-4-one moiety. The 3-position of this core is substituted with a 4-methylphenyl group, while the 2-position contains a sulfanylacetate side chain. This structural configuration introduces both hydrophobic (aromatic) and polar (ester, sulfanyl) functional groups, which influence its solubility, reactivity, and intermolecular interactions.
Table 1: Molecular Properties of Methyl 2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetate
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₃S |
| Molecular Weight | 340.40 g/mol |
| IUPAC Name | Methyl 2-[(3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate |
| Key Functional Groups | Quinazolinone, sulfanyl, ester |
The 4-methylphenyl group at position 3 enhances lipophilicity, potentially improving membrane permeability, while the sulfanylacetate moiety offers sites for hydrogen bonding and nucleophilic substitution.
Synthesis and Preparation
General Synthetic Pathway
The synthesis of quinazolinone derivatives typically begins with anthranilic acid or its derivatives. For Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate, a plausible route involves:
-
Formation of 3-(4-Methylphenyl)quinazolin-4(3H)-one: Anthranilic acid reacts with 4-methylbenzoyl chloride to form an intermediate amide, which undergoes cyclization in the presence of a dehydrating agent (e.g., POCl₃) to yield the quinazolinone core.
-
Introduction of the Sulfanyl Group: The 2-mercapto derivative is generated via nucleophilic displacement using thiourea or Lawesson’s reagent .
-
Esterification: Reaction with methyl chloroacetate introduces the sulfanylacetate side chain, completing the synthesis.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Anthranilic acid, 4-methylbenzoyl chloride, POCl₃, reflux | 65% | |
| 2 | Thiourea, ethanol, 80°C, 6h | 72% | |
| 3 | Methyl chloroacetate, K₂CO₃, DMF, 50°C | 58% |
Optimization Challenges
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H-NMR (500 MHz, DMSO-d₆): Signals at δ 2.66 ppm (s, 3H, -CH₃), 3.73 ppm (s, 2H, -S-CH₂-), and 4.77 ppm (s, 2H, ester -OCH₃) confirm the methylphenyl and sulfanylacetate groups . Aromatic protons appear between δ 7.46–8.15 ppm.
-
¹³C-NMR: Peaks at δ 23.15 (-CH₃), 40.24 (-S-CH₂-), and 160.6 ppm (quinazolinone C=O) align with reported quinazolinone derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Strong absorption bands at 1,654 cm⁻¹ (C=O stretch), 1,330 cm⁻¹ (S=O), and 3,037 cm⁻¹ (aromatic C-H) validate the functional groups .
Comparative Analysis with Structural Analogs
Methyl 4-[({[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetyl)Amino]Benzoate
This analog (CAS: 477333-02-1) incorporates an additional benzoate group, increasing molecular weight to 459.5 g/mol. The extended conjugation enhances UV absorption (λₘₐₓ = 280 nm), useful in analytical detection, but reduces solubility in aqueous media.
Impact of Substituents on Bioactivity
-
Electron-Withdrawing Groups (e.g., -Cl): Improve antimicrobial potency but may increase toxicity .
-
Methoxy Groups: Enhance COX-2 selectivity, as seen in PMC-427 .
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with molecular targets like EGFR or DNA gyrase.
-
Formulation Development: Address solubility limitations using nanoemulsions or prodrug strategies.
-
In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume